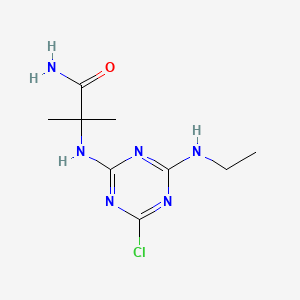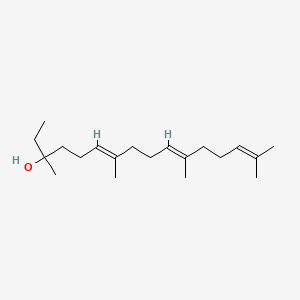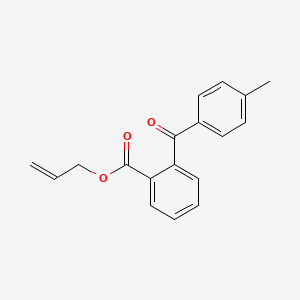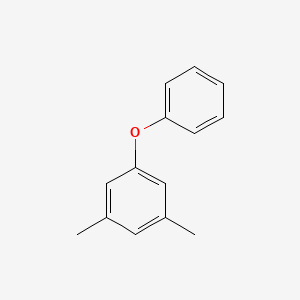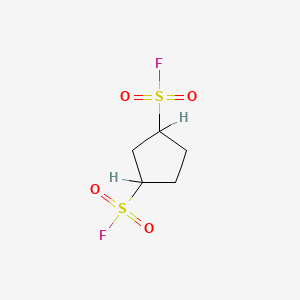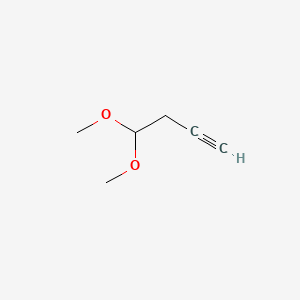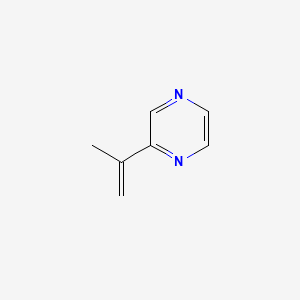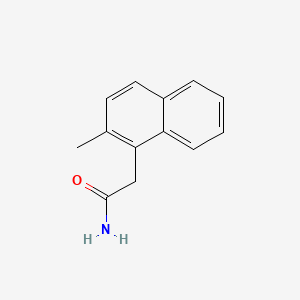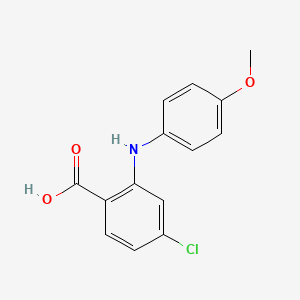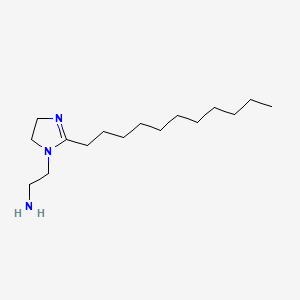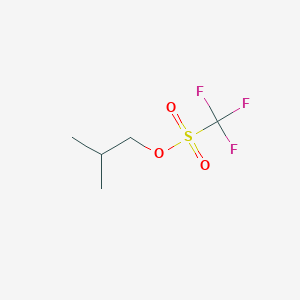
isobutyl trifluoromethanesulfonate
Overview
Description
isobutyl trifluoromethanesulfonate is an organosulfur compound with the molecular formula C5H9F3O3S. It is a derivative of methanesulfonic acid, where the hydrogen atom of the sulfonic acid group is replaced by a trifluoromethyl group and the esterification occurs with 2-methylpropyl alcohol. This compound is known for its strong acidity and stability, making it useful in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
isobutyl trifluoromethanesulfonate can be synthesized through the esterification of methanesulfonic acid with 2-methylpropyl alcohol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of methanesulfonic acid, trifluoro-, 2-methylpropyl ester involves the continuous esterification process. This process includes the use of a fixed-bed reactor where methanesulfonic acid and 2-methylpropyl alcohol are continuously fed, and the ester product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
isobutyl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethyl group can be replaced by other nucleophiles.
Hydrolysis: The ester can be hydrolyzed back to methanesulfonic acid and 2-methylpropyl alcohol in the presence of water and an acid or base catalyst.
Oxidation: Under specific conditions, the compound can undergo oxidation reactions, leading to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles.
Hydrolysis: Acidic or basic conditions with water as the solvent.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Various substituted sulfonic acid esters.
Hydrolysis: Methanesulfonic acid and 2-methylpropyl alcohol.
Oxidation: Sulfonic acid derivatives.
Scientific Research Applications
isobutyl trifluoromethanesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in esterification and substitution reactions.
Biology: Employed in the study of enzyme-catalyzed reactions involving sulfonic acid esters.
Medicine: Investigated for its potential use in drug development due to its stability and reactivity.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of methanesulfonic acid, trifluoro-, 2-methylpropyl ester involves its strong acidic nature, which allows it to act as a catalyst in various chemical reactions. The trifluoromethyl group enhances the compound’s reactivity by increasing the electron-withdrawing effect, making it a potent electrophile. This property enables the compound to participate in nucleophilic substitution and other reactions efficiently.
Comparison with Similar Compounds
Similar Compounds
- Methanesulfonic acid
- Trifluoromethanesulfonic acid
- Ethyl methanesulfonate
- Methyl trifluoromethanesulfonate
Uniqueness
isobutyl trifluoromethanesulfonate is unique due to the presence of both the trifluoromethyl group and the 2-methylpropyl ester group. This combination imparts distinct chemical properties, such as enhanced acidity and stability, making it more reactive and versatile compared to similar compounds. Its ability to act as a strong acid catalyst and participate in various chemical reactions sets it apart from other sulfonic acid derivatives.
Properties
IUPAC Name |
2-methylpropyl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3O3S/c1-4(2)3-11-12(9,10)5(6,7)8/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMMBTNXJSMDJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348632 | |
| Record name | methanesulfonic acid, trifluoro-, 2-methylpropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60306-25-4 | |
| Record name | methanesulfonic acid, trifluoro-, 2-methylpropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis(2-hydroxyethyl)(6H-dibenz[c,e][1,2]oxaphosphorin-6-ylmethyl)succinate P-oxide](/img/structure/B1619703.png)
